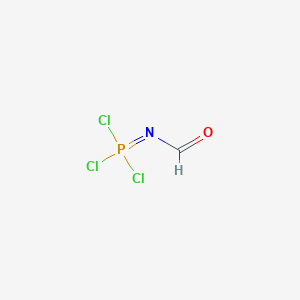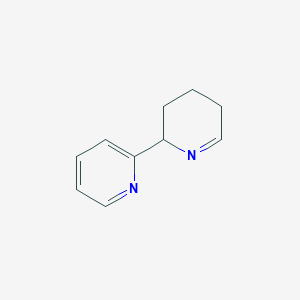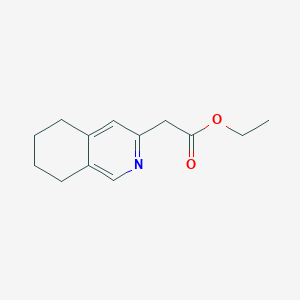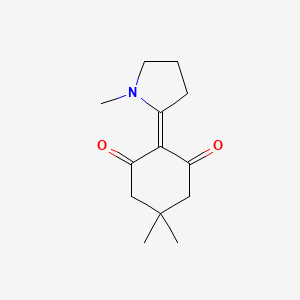
2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is a synthetic organic compound known for its unique structure and properties. It is a derivative of naphthalene, characterized by the presence of multiple methyl groups and a carbaldehyde functional group. This compound is used in various applications, including fragrance formulations and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde typically involves a Diels-Alder reaction. This reaction is carried out between myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride as a catalyst . The resulting intermediate undergoes cyclization with phosphoric acid to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄).
Major Products Formed
Oxidation: Formation of 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of fragrances and as a chemical additive in various products.
Mecanismo De Acción
The mechanism of action of 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methyl groups contribute to the compound’s hydrophobicity, influencing its interaction with lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetramethyl-5,6,7,8-tetrahydronaphthalene: Similar structure but lacks the aldehyde group.
2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl ethanone:
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: Another fragrance compound with a similar structure.
Uniqueness
The presence of the aldehyde group in 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde makes it unique compared to other similar compounds.
Propiedades
Número CAS |
62668-70-6 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2,3,4,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H20O/c1-9-6-5-7-13-11(3)10(2)12(4)14(8-16)15(9)13/h8-9H,5-7H2,1-4H3 |
Clave InChI |
FFBXBSCAFUMLCI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2=C1C(=C(C(=C2C)C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)

![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)








![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)

